molecular formula C15H16N4O2S2 B12200158 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12200158
M. Wt: 348.4 g/mol
InChI Key: NNKOGJDCZWXKTH-UHFFFAOYSA-N
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Description

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole and thiazole rings, followed by their coupling with the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-methylbutanamide: A simpler analog without the heterocyclic rings.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Oxadiazole derivatives: Compounds with the oxadiazole ring, often used in medicinal chemistry.

Uniqueness

What sets 3-methyl-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]butanamide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C15H16N4O2S2/c1-8(2)7-11(20)17-15-16-9(3)12(23-15)14-18-13(19-21-14)10-5-4-6-22-10/h4-6,8H,7H2,1-3H3,(H,16,17,20)

InChI Key

NNKOGJDCZWXKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC(C)C)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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